molecular formula C13H16N2O2 B5118121 N-cyclopentyl-N'-phenylethanediamide

N-cyclopentyl-N'-phenylethanediamide

Cat. No. B5118121
M. Wt: 232.28 g/mol
InChI Key: KWQNHOULFFMBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-phenylethanediamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects and has been the subject of numerous scientific studies. In

Scientific Research Applications

N-cyclopentyl-N'-phenylethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as multiple sclerosis and Parkinson's disease.

Mechanism of Action

N-cyclopentyl-N'-phenylethanediamide exerts its effects by binding to the cannabinoid receptors in the brain and peripheral tissues. This binding leads to the activation of various signaling pathways, which ultimately result in the biological effects of the compound. N-cyclopentyl-N'-phenylethanediamide has been shown to have a high affinity for both the CB1 and CB2 cannabinoid receptors.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-phenylethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory disorders. Additionally, N-cyclopentyl-N'-phenylethanediamide has been shown to have anti-convulsant properties, which make it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclopentyl-N'-phenylethanediamide is its high potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the biological effects of the cannabinoid system. However, one of the limitations of N-cyclopentyl-N'-phenylethanediamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many future directions for research on N-cyclopentyl-N'-phenylethanediamide. One area of interest is the development of more selective compounds that target specific cannabinoid receptors. Another area of interest is the potential use of N-cyclopentyl-N'-phenylethanediamide in the treatment of various neurological disorders, such as multiple sclerosis and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-N'-phenylethanediamide and its potential therapeutic applications.

Synthesis Methods

N-cyclopentyl-N'-phenylethanediamide is synthesized through a multi-step process that involves the reaction of cyclopentylmagnesium bromide with N-phenylethanediamine. The resulting product is then subjected to further reactions to produce the final compound. This synthesis method has been optimized over the years to produce high yields of pure N-cyclopentyl-N'-phenylethanediamide.

properties

IUPAC Name

N-cyclopentyl-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(14-10-6-2-1-3-7-10)13(17)15-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQNHOULFFMBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N'-phenylethanediamide

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